molecular formula C8H7NO B1198888 p-Tolyl isocyanate CAS No. 622-58-2

p-Tolyl isocyanate

Cat. No. B1198888
CAS RN: 622-58-2
M. Wt: 133.15 g/mol
InChI Key: MGYGFNQQGAQEON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of p-Tolyl isocyanate involves reactions that are foundational to understanding its properties and applications. For instance, the reaction kinetics of this compound with polyhexamethylene-pentamethylene carbonate diol has been studied to understand its behavior in urethane systems, showing an autocatalyzed third-order kinetic model and enabling the proposal of a reaction path (Eceiza et al., 1999).

Molecular Structure Analysis

Investigations into the molecular structure of this compound derivatives reveal the impact of the molecular weight and chemical structure of soft segments on reaction kinetics. These studies suggest an association phenomenon by hydrogen bonding implying hydroxyl groups but also urethane groups (Eceiza et al., 2001).

Chemical Reactions and Properties

This compound participates in various chemical reactions, forming complex structures. For example, it reacts under single-collision conditions with 1,3-butadiene to form 6-methyl-1,4-dihydronaphthalene, highlighting a pathway to methyl-substituted aromatic hydrocarbons (Parker et al., 2014).

Physical Properties Analysis

The physical properties of this compound and its reactions have been extensively studied. For instance, the uncatalyzed reaction with water in N,N-dimethylformamide provides insights into the kinetics and potential applications of this compound in various industrial processes (Chen et al., 2017).

Chemical Properties Analysis

Understanding the chemical properties of this compound involves studying its reactivity with different compounds. The reaction with aliphatic and aromatic isocyanates, for example, has been analyzed using quantum chemistry and transition state theory, revealing significant insights into the gas-phase reaction of isocyanates with the OH radical (Welz et al., 2022).

Scientific Research Applications

  • Polymer Chemistry : p-Tolyl isocyanate has been studied for its reaction kinetics with polycarbonate diol, serving as a model for similar urethane systems. This study proposed a reaction path and an autocatalyzed third-order kinetic model for this reaction, providing insights into the processing of materials like polyurethane (Eceiza et al., 1999).

  • Immunology : Research has shown that this compound can be used in the detection of tolyl-specific IgE antibodies in workers with hypersensitivity to toluene diisocyanate, suggesting its application in occupational health and safety (Karol, Ioset, & Alarie, 1978).

  • Material Science : this compound reacts with water in N,N-dimethylformamide, leading to substituted urea as the final product. This reaction has implications for the synthesis of materials like urea-based polymers (Chen, Yang, Yin, & Yuan, 2017).

  • Electrochemistry : In the field of battery technology, p-toluenesulfonyl isocyanate (a derivative of this compound) has been used as an electrolyte additive to enhance the performance of LiNi0.5Co0.2Mn0.3O2 cathode materials under high voltage (Dong et al., 2017).

  • Environmental Chemistry : this compound has been used for the functionalization of amino terminated carbon nanotubes, which were then employed in magnetic solid phase extraction of sulfonamides from milk. This showcases its potential application in environmental monitoring and food safety (Fu et al., 2019).

Mechanism of Action

Target of Action

p-Tolyl isocyanate primarily targets human serum albumin . This protein plays a crucial role in the transport of various substances, including hormones, fatty acids, and drugs, in the human body.

Mode of Action

This compound interacts with human serum albumin to form an antigen . This antigen formation is significant in detecting IgE antibodies in workers hypersensitive to toluene diisocyanate .

Biochemical Pathways

It’s known that the compound plays a role in thereductive carbonylation of nitrobenzene in DMF medium . This process involves the conversion of nitrobenzene, a toxic and potentially carcinogenic compound, into less harmful substances.

Result of Action

The primary result of this compound’s action is the formation of an antigen that can be used to detect IgE antibodies in individuals hypersensitive to toluene diisocyanate . This could potentially lead to the development of allergic reactions in sensitive individuals.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity might be affected by temperature, pH, and the presence of other chemicals. It’s also worth noting that this compound should be stored at a temperature of 2-8°C to maintain its stability .

Safety and Hazards

P-Tolyl isocyanate is combustible and harmful if swallowed or inhaled . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-isocyanato-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-7-2-4-8(5-3-7)9-6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYGFNQQGAQEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060755
Record name p-Tolyl isocyanate
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

622-58-2
Record name 4-Methylphenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Tolyl isocyanate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-isocyanato-4-methyl-
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Record name p-Tolyl isocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-tolyl isocyanate
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Record name P-TOLYL ISOCYANATE
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Synthesis routes and methods

Procedure details

Ethylene glycol was reacted with boron trichloride to form the borane compound of formula ##STR32## (For detailed procedure see Genmarie et. al., Tetrahedron Letters, 1984, 25, 2279). To a solution of p-tolyl methyl urethane there were added the borane compound and triethylamine and the mixture was refluxed for 5 minutes (N2 atmosphere). An instantaneous reaction was observed and a white cloudy suspension appeared in the reaction flask, due to the formation of Et3NH+Cl-. p-Tolyl isocyanate was obtained and IR spectra showed the complete disappearance of urethane moieties and the formation of isocyanate moieties.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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